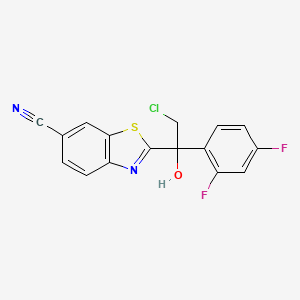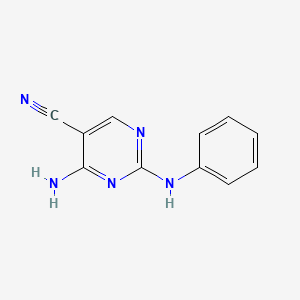
1,5-Diazabicyclo(5,4,0)undec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,5-Diazabicyclo(5,4,0)undec-5-ene is a bicyclic amidine compound known for its strong basicity and non-nucleophilic properties. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a base. This compound is particularly valued for its ability to facilitate various chemical reactions without participating directly in the reaction itself.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo(5,4,0)undec-5-ene can be synthesized through a multi-step process involving the following key steps:
Michael Addition: The initial step involves the Michael addition of 2-pyrrolidone to acrylonitrile.
Hydrogenation: The resulting product undergoes hydrogenation to reduce the nitrile group.
Cyclization: Finally, the compound is cyclized to form the bicyclic structure of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of caprolactam and acrylonitrile as starting materials. The process includes addition reactions, hydrogenation, and cyclization, with tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst .
化学反応の分析
Types of Reactions: 1,5-Diazabicyclo(5,4,0)undec-5-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is commonly used in dehydrohalogenation reactions to remove halogen atoms from organic compounds.
Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.
Cyclization: It facilitates cyclization reactions to form cyclic compounds.
Common Reagents and Conditions:
Dehydrohalogenation: Typically involves the use of halogenated substrates and this compound as a base under mild heating conditions.
Esterification: Carboxylic acids and alcohols are reacted in the presence of this compound as a catalyst, often under reflux conditions.
Cyclization: The compound is used in cyclization reactions with appropriate substrates, often under an inert atmosphere.
Major Products:
Dehydrohalogenation: Produces alkenes from halogenated precursors.
Esterification: Forms esters from carboxylic acids and alcohols.
Cyclization: Generates cyclic compounds from linear precursors.
科学的研究の応用
1,5-Diazabicyclo(5,4,0)undec-5-ene has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst and base in various organic reactions, including the Baylis-Hillman reaction and aza-Michael addition.
Polymer Chemistry: Acts as a curing agent for epoxy resins and polyurethane.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials, such as fullerenes and other nanomaterials.
作用機序
The mechanism of action of 1,5-Diazabicyclo(5,4,0)undec-5-ene involves its strong basicity and ability to act as a proton acceptor. It facilitates various reactions by deprotonating substrates, thereby increasing their nucleophilicity or reactivity. The compound’s bicyclic structure provides steric hindrance, preventing it from participating directly in nucleophilic attacks .
類似化合物との比較
1,8-Diazabicyclo[5,4,0]undec-7-ene: Another bicyclic amidine compound with similar basicity and non-nucleophilic properties.
1,5-Diazabicyclo[4,3,0]non-5-ene: A related compound with a slightly different bicyclic structure and similar applications in organic synthesis.
Uniqueness: 1,5-Diazabicyclo(5,4,0)undec-5-ene is unique due to its specific bicyclic structure, which provides a balance of steric hindrance and basicity, making it highly effective in facilitating various chemical reactions without participating directly. Its strong basicity and non-nucleophilic nature make it a versatile reagent in organic synthesis .
特性
CAS番号 |
41015-70-7 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC名 |
3,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h8-9H,1-7H2 |
InChIキー |
KWPQTFXULUUCGD-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCN=CC2C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-{[(4-Chlorophenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B8580459.png)

![1-[4,4-Bis(4-fluorophenyl)butyl]-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B8580469.png)




![(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B8580525.png)




![2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8580552.png)

